Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate
Description
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate (CAS: 1235346-28-7) is a protected amino acid derivative featuring:
- A methyl ester at the carboxyl terminus.
- A tert-butoxycarbonyl (Boc) group protecting the α-amino group.
- A 5-methoxyindole side chain, which distinguishes it from other tryptophan derivatives.
Its molecular formula is C₁₈H₂₄N₂O₅ (MW: 348.4 g/mol), and it serves as a critical intermediate in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-15(16(21)24-5)8-11-10-19-14-7-6-12(23-4)9-13(11)14/h6-7,9-10,15,19H,8H2,1-5H3,(H,20,22) |
InChI Key |
TZTNFPWKYFSEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
General Strategy
The synthesis typically involves:
- Protection of amino groups to prevent undesired reactions.
- Functionalization of the indole ring, especially at the 5-position with a methoxy group.
- Construction of the amino acid backbone via esterification.
- Final Boc protection of the amino group.
Stepwise Synthesis Approaches
Indole Functionalization
The key step involves introducing the 5-methoxy substituent onto the indole nucleus. This can be achieved via electrophilic substitution or directed lithiation followed by methoxylation.
- The methoxy group at the 5-position is typically introduced through electrophilic aromatic substitution using dimethyl sulfate or methyl iodide under basic conditions, or via nucleophilic aromatic substitution if suitable intermediates are available.
- Alternatively, starting from 5-hydroxyindole derivatives, methylation can be performed using methyl iodide in the presence of potassium carbonate.
Synthesis of the Indole-3-yl Propanoate Backbone
The backbone construction involves:
- Coupling the indole derivative with a suitable amino acid precursor.
- Esterification of the carboxylic acid with methanol, often using acid catalysis or DCC (dicyclohexylcarbodiimide).
- A common approach involves the use of N-protected amino acids, such as Boc-protected amino acids, which are coupled to the indole core via peptide bond formation techniques (e.g., using HOBt and EDC·HCl as coupling agents).
Boc Protection and Final Esterification
The amino group is protected with a tert-butoxycarbonyl (Boc) group, which is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
The methyl ester is then formed by methylation of the carboxylic acid using methyl iodide or diazomethane derivatives.
Specific Preparation Methods
Method A: Multi-step Synthesis via Coupling and Protection
Based on the literature, a typical route involves:
Method B: Deprotection and Final Assembly
An alternative approach involves:
- Starting with Boc-protected amino indole derivatives.
- Deprotecting the amino group with TFA (trifluoroacetic acid).
- Coupling with methyl 3-aminopropanoate derivatives.
- Final purification by chromatography.
Note: The choice of method depends on the starting materials' availability and desired stereochemistry.
Data Tables Summarizing the Synthesis
Research Discoveries and Innovations
Recent advances have optimized the synthesis of indole derivatives with methoxy substitutions, emphasizing:
- Regioselectivity : Achieved via directing groups and controlled electrophilic substitution.
- Stereoselectivity : Maintained through chiral auxiliaries or enantioselective catalysts.
- Efficiency : Use of microwave-assisted synthesis to reduce reaction times.
- Green Chemistry : Employing solvent-free conditions or recyclable catalysts.
Research Highlights:
- The use of coupling agents like HOBt and EDC·HCl has significantly enhanced yields and minimized racemization.
- Protecting groups such as Boc facilitate selective deprotection, enabling stepwise assembly.
- Novel indole methylation techniques have improved regioselectivity at the 5-position.
Notes and Considerations
- Stereochemistry : Maintaining the (S)-configuration at the chiral center requires enantioselective synthesis or chiral resolution.
- Purity : High-performance chromatography and spectroscopic characterization (NMR, MS) are essential to confirm structure.
- Reaction Conditions : Temperature, solvent polarity, and reagent stoichiometry critically influence yields and selectivity.
Chemical Reactions Analysis
Indole C–H Functionalization Reactions
The indole moiety undergoes regioselective functionalization at the C7 position via transition metal-catalyzed borylation and subsequent cross-coupling reactions.
Direct C7 Borylation
-
Conditions : Iridium-catalyzed (e.g., [Ir(cod)OMe]₂, 5 mol%) with bis(pinacolate)diboron (B₂pin₂) in tetrahydrofuran (THF) at 60°C for 12 h .
-
Outcome : Forms a 2,7-diboronated intermediate, which undergoes selective C2 protodeboronation using bismuth acetate (Bi(OAc)₃) in dichloromethane to yield the C7-borylated product .
-
Yield : 47% for the C7-borylated derivative after purification .
C7 Arylation
-
Conditions : Suzuki-Miyaura coupling with aryl halides using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in DMF/H₂O at 80°C .
-
Scope : Compatible with electron-rich and electron-poor aryl halides, enabling access to diversely substituted indoles .
-
Example : Reaction with 3-methoxycarbonylphenylboronic acid affords C7-arylated products in moderate yields (~60%) .
Boc Deprotection and Amide Bond Formation
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the primary amine for further derivatization.
Boc Removal
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1–2 h .
-
Outcome : Generates the free amine, which is subsequently used in peptide coupling reactions .
Amide Bond Formation
-
Conditions : HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in DCM with triethylamine (Et₃N) as a base .
-
Example : Coupling with methyl (S)-2-aminopentanoate yields dipeptide derivatives (e.g., 3p) with retention of stereochemistry .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification under basic or nucleophilic conditions.
Ester Hydrolysis
-
Outcome : Converts the methyl ester to the carboxylic acid, enabling further functionalization (e.g., activation as an acyl chloride) .
Photochemical Modifications
-
Conditions : Irradiation with blue light (460 nm, 36 W) in the presence of UO₂(OAc)₂·2H₂O and Et₃N in acetone .
-
Application : Used in flow microreactors to facilitate photochemical transformations, though specific products for this compound remain unreported .
Peptide Coupling
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals or as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The methoxy group and Boc-protected amino acid moiety may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Halogenated Indole Derivatives
- Methyl (S)-3-(7-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 1289064-91-0): Features a bromo substituent at the indole 7-position. Exhibits higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the methoxy-substituted analog . Hazard Profile: Classified as toxic (H302, H315, H319) and environmentally hazardous (H411) .
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(7-iodo-1H-indol-3-yl)propanoate (CAS: Not provided): Contains an iodo group at the indole 7-position. Used in radiofluorination and PET tracer synthesis due to iodine’s leaving group capability .
Hydroxyindole Derivatives
- (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-hydroxy-1H-indol-3-yl)propanoate (CAS: 1234880-33-1): Substitutes methoxy with a hydroxy group at position 3. Requires protection during solid-phase peptide synthesis due to phenol reactivity .
Variations in Ester Groups
- Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(5-methoxy-1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (CAS: Not provided): Replaces the methyl ester with an ethyl ester and incorporates a pyrrole ring. Shows enhanced antifungal activity compared to simpler esters (e.g., MIC = 2 µg/mL against Candida albicans) .
- n-Butyl (S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate (CAS: Not provided): Uses an n-butyl ester and a 3-oxocyclohexenyl amino group. Exists as a yellow oil (vs. solid for methyl esters) and demonstrates distinct NMR shifts (δ 7.65 ppm for indole NH) .
Core Structural Modifications
- Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-methyl-2-oxo-2H-chromen-6-yl)propanoate: Replaces indole with a coumarin scaffold. Exhibits fluorescence properties (λₑₘ = 450 nm), making it suitable for bioimaging .
- Methyl (S)-3-(6-bromopyridin-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 656801-28-4): Substitutes indole with a bromopyridine ring. Used in kinase inhibitor development due to pyridine’s metal-coordinating ability .
Biological Activity
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate, with the CAS number 1235346-28-7, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound is believed to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. Specifically, it has shown potential as an inhibitor in cancer cell proliferation by interfering with microtubule dynamics and cellular mitosis.
Key Mechanisms:
- Inhibition of Kinesin Proteins : Similar compounds have been reported to inhibit kinesin proteins, which are essential for mitotic spindle formation in cancer cells .
- Modulation of Receptor Activity : The compound may influence G protein-coupled receptors (GPCRs), which are vital for various physiological processes including cell growth and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 13 | Inhibition of HSET |
| MCF7 (Breast) | 15 | Disruption of microtubule dynamics |
| A549 (Lung) | 10 | Induction of multipolar spindles |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, showcasing the compound's effectiveness against various cancer cell lines.
Neuroprotective Effects
Emerging studies suggest that the compound may also possess neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage plays a key role.
Case Studies
- Case Study on Cancer Cell Lines : A study conducted on various human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis pathways. The study utilized flow cytometry to assess apoptotic markers, confirming the compound's role in promoting programmed cell death .
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for neurodegenerative disorders .
Q & A
Basic: What are the standard synthetic protocols for preparing Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate?
The synthesis typically involves a Boc (tert-butoxycarbonyl) protection strategy. A common method starts with (S)-3-(1H-indol-3-yl)-1-methoxy-1-oxopropan-2-aminium chloride, which is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds at room temperature overnight, followed by sequential washing with citric acid and brine. The product is isolated via solvent evaporation under reduced pressure . For analogs, Boc-protected intermediates are further functionalized using coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM .
Basic: How is the Boc protecting group critical in the synthesis of this compound?
The Boc group serves two key roles:
- Steric Protection : It shields the amino group during subsequent reactions (e.g., indole ring functionalization or peptide coupling).
- Acid-Labile Cleavage : The Boc group can be removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting sensitive moieties like the 5-methoxyindole or ester groups .
Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : To verify regioselectivity of the Boc group, indole substitution pattern, and ester functionality. For example, the Boc tert-butyl protons appear as a singlet at ~1.4 ppm in 1H NMR .
- HR-MS (ESI-TOF) : To confirm molecular weight with high precision (e.g., [M+Na]+ ion observed at m/z 719.2510 in related Boc-protected indole derivatives) .
- HPLC : To assess enantiomeric purity, especially if racemization is a concern during synthesis .
Advanced: How can researchers address contradictions in spectral data (e.g., unexpected splitting in NMR signals)?
Unexpected splitting may arise from:
- Rotamers : Due to restricted rotation around the Boc-protected amide bond. Variable-temperature NMR can resolve this by equilibrating conformers .
- Residual Solvents or Impurities : Use deuterated solvents and repeat purification (e.g., column chromatography or recrystallization) .
- Chiral Contamination : If enantiopurity is compromised, chiral HPLC or enzymatic resolution may be required .
Advanced: What strategies optimize the yield of Boc-protected intermediates in indole-containing systems?
- Temperature Control : Maintain reactions at 0–25°C to prevent indole oxidation or Boc group cleavage .
- Moisture-Free Conditions : Use anhydrous solvents and molecular sieves to avoid hydrolysis of the methyl ester .
- Catalytic Additives : DMAP or HOBt (hydroxybenzotriazole) improves coupling efficiency in peptide bond formation .
Advanced: How can the 5-methoxyindole moiety be selectively modified without deprotecting the Boc group?
- Electrophilic Substitution : Use mild iodination (NIS in DCM) at the indole C4 position, leveraging the directing effect of the methoxy group .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids under Pd catalysis, ensuring Boc stability by avoiding strong bases (e.g., use K2CO3 instead of NaOH) .
Advanced: What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Racemization Risk : Aggressive heating or prolonged reaction times may degrade enantiopurity. Use low-temperature steps and monitor with chiral HPLC .
- Purification Complexity : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for cost-effective scale-up .
- Toxicity of Reagents : Substitute hazardous solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) where feasible .
Advanced: How do researchers resolve discrepancies between theoretical and observed molecular weights in mass spectrometry?
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺ or [M+K]⁺) are common. Compare with calculated values for these adducts .
- In-Source Fragmentation : Reduce ionization energy or use softer ionization techniques (e.g., ESI instead of MALDI) .
- Isotopic Patterns : Confirm using high-resolution instruments (e.g., HR-MS) to distinguish from impurities .
Table 1: Key Spectral Data for this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
